Sepantronium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sepantronium Bromide is synthesized through a multi-step process involving the formation of an imidazolium-based structure. The synthetic route typically includes the following steps:
Formation of the imidazolium core: This involves the reaction of 1,2-diaminobenzene with glyoxal to form the imidazole ring.
Substitution reactions: The imidazole ring is then subjected to various substitution reactions to introduce functional groups such as methoxyethyl and pyrazinylmethyl.
Bromination: The final step involves the addition of a bromide ion to form this compound Bromide
Industrial Production Methods
Industrial production of this compound Bromide involves scaling up the synthetic route mentioned above. The process is optimized for yield and purity, and typically involves continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Sepantronium Bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound Bromide include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Sepantronium Bromide has a wide range of scientific research applications, including:
Mechanism of Action
Sepantronium Bromide exerts its effects by selectively inhibiting the promoter activity of the survivin gene (BIRC5), leading to downregulation of survivin expression. This results in the induction of apoptosis in cancer cells. The compound binds to specific transcription factors, such as krüppel-like family (Klf) and specificity proteins (SPs), disrupting their interaction with the survivin promoter .
Comparison with Similar Compounds
Similar Compounds
Embelin: Another small molecule inhibitor of survivin that induces apoptosis in cancer cells.
Terameprocol: A survivin inhibitor that also targets other anti-apoptotic proteins.
YM-155: The original name for Sepantronium Bromide, highlighting its role as a survivin suppressant.
Uniqueness
This compound Bromide is unique due to its high selectivity for the survivin promoter and its ability to induce broad-range apoptosis in cancer cells. Its liposomal formulations further enhance its therapeutic potential by improving bioavailability and reducing toxicity .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25/h3-8,11H,9-10,12H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSOOHRUMBRSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N4O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226316 | |
Record name | Sepantronium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753440-91-4 | |
Record name | 4,9-Dihydro-3-(2-methoxyethyl)-2-methyl-4,9-dioxo-1-(2-pyrazinylmethyl)-1H-naphth[2,3-d]imidazolium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753440-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sepantronium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753440914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sepantronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sepantronium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPANTRONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ77T1VFBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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